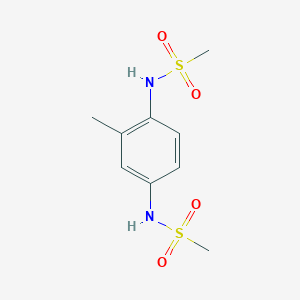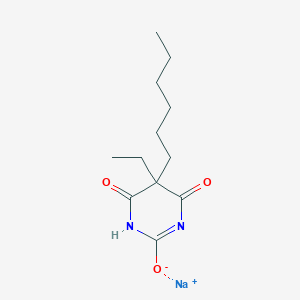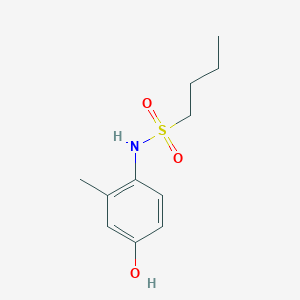
4-cyclohexyl-N-(4-hydroxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclohexyl-N-(4-hydroxyphenyl)benzenesulfonamide, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 is a potent agonist of the mu-opioid receptor, which is responsible for the drug's analgesic effects. It was initially developed as a potential alternative to morphine, but its use as a pharmaceutical drug was never approved due to its potential for abuse and addiction. However, AH-7921 has gained popularity as a recreational drug in recent years, leading to its classification as a controlled substance in several countries.
作用機序
AH-7921 acts as an agonist of the mu-opioid receptor, which is responsible for mediating the drug's analgesic effects. The mu-opioid receptor is located in the central nervous system and is involved in the regulation of pain perception, mood, and reward. When AH-7921 binds to the mu-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
AH-7921 has several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. The drug's analgesic effects are mediated by its activation of the mu-opioid receptor, which leads to the inhibition of pain signaling pathways. Sedation and respiratory depression are also common side effects of AH-7921, which can be attributed to the drug's effects on the central nervous system.
実験室実験の利点と制限
AH-7921 has several advantages and limitations for lab experiments. Its potent analgesic effects make it a useful tool for studying pain perception and the mu-opioid receptor. However, its potential for abuse and addiction limits its use in clinical settings, and its effects on the central nervous system can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on AH-7921. One area of interest is the development of novel opioid analgesics that have reduced potential for abuse and addiction. Additionally, further studies on the mu-opioid receptor and its role in pain perception could lead to the development of more effective pain management strategies. Finally, investigations into the molecular mechanisms of AH-7921 could lead to the development of more potent and selective mu-opioid receptor agonists.
合成法
The synthesis of AH-7921 involves several steps, starting from the reaction of 4-chlorobenzenesulfonamide with cyclohexylmagnesium bromide to form the corresponding cyclohexylsulfonamide. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to yield the final product, AH-7921. The synthesis of AH-7921 is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
AH-7921 has been the subject of several scientific studies, particularly in the field of pharmacology. The drug's potent analgesic effects make it a potential candidate for the treatment of chronic pain. However, its potential for abuse and addiction has limited its use in clinical settings. AH-7921 has also been studied for its effects on the central nervous system, including its ability to induce respiratory depression and sedation. Additionally, the drug has been investigated for its potential as a tool for studying the mu-opioid receptor and its role in pain perception.
特性
分子式 |
C18H21NO3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
4-cyclohexyl-N-(4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21NO3S/c20-17-10-8-16(9-11-17)19-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h6-14,19-20H,1-5H2 |
InChIキー |
CZMCSWPASMTJNL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
![N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)


![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
amino]benzoic acid](/img/structure/B229717.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)




![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)